molecular formula C14H21N7O B2485544 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide CAS No. 2034518-91-5

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide

Cat. No.: B2485544
CAS No.: 2034518-91-5
M. Wt: 303.37
InChI Key: RZXULQOTWXBBTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide is a specialized synthetic compound designed for research applications. Its molecular structure incorporates a 1,3,5-triazine core, a scaffold recognized in medicinal chemistry for its diverse biological activities. The 1,3,5-triazine motif is a ubiquitous structural element found in molecules with documented pharmacological properties, including antibacterial, anticancer, and anti-HIV activities . This compound is further functionalized with dimethylamino groups and a pyrrole-acetamide moiety, which may influence its electronic properties, solubility, and potential for molecular recognition. The specific mechanism of action and research applications for this compound are not fully established and are dependent on the researcher's experimental design. It may be of interest in areas such as chemical biology for probe development, as a building block in the synthesis of more complex heterocyclic systems, or for in vitro screening against biological targets. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2-pyrrol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N7O/c1-19(2)13-16-11(17-14(18-13)20(3)4)9-15-12(22)10-21-7-5-6-8-21/h5-8H,9-10H2,1-4H3,(H,15,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXULQOTWXBBTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)CN2C=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide is a complex organic compound that belongs to the class of triazine derivatives. Its unique structure, featuring a triazine ring with dimethylamino substitutions and a pyrrole moiety, suggests potential biological activity that warrants detailed investigation. This article explores the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H16_{16}N6_{6}O. The compound's structure is characterized by:

Component Structure Notable Features
Triazine RingTriazineContains dimethylamino groups
Pyrrole MoietyPyrroleContributes to biological activity
Acetamide Group-Enhances solubility and stability

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The triazine component allows for effective binding to specific enzymes and receptors, leading to modulation of their activity. This interaction can result in:

  • Inhibition or Activation of Enzymatic Pathways: The compound may inhibit certain enzymes involved in metabolic processes or activate others that promote cellular functions.
  • Cellular Uptake Modulation: Similar compounds have been shown to influence cellular uptake mechanisms, potentially enhancing therapeutic efficacy.

Biological Activity

Research indicates that compounds with similar structures exhibit significant pharmacological properties. For instance:

  • Antimicrobial Activity: Preliminary studies suggest that triazine derivatives can possess antimicrobial properties, potentially inhibiting bacterial growth.
  • Anticancer Potential: Some derivatives have shown promise in cancer treatment by inducing apoptosis in cancer cells through specific signaling pathways.
  • Immunomodulatory Effects: The compound may enhance or suppress immune responses, making it a candidate for therapeutic applications in autoimmune diseases.

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds:

  • A study on a related triazine derivative demonstrated increased monoclonal antibody production in cell cultures while suppressing undesirable galactosylation effects on glycoproteins . This suggests potential applications in biopharmaceuticals.
  • Another investigation highlighted the role of pyrrole-containing compounds in enhancing cell-specific productivity during bioprocessing, indicating that modifications to the structure can significantly impact biological outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazine-Acetamide Derivatives

(E)-N-(4-(Dimethylamino)-6-styryl-1,3,5-triazin-2-yl)acetamide (Compound B)
  • Structure: Shares the 4-dimethylamino-triazine core but replaces the methyl-pyrrole acetamide group with a styryl substituent at position 6 .
  • Synthesis: Prepared via Knoevenagel condensation, characterized by FT-IR (C=C stretch at 1659 cm⁻¹) and NMR .
  • Key Differences : The styryl group introduces extended conjugation, altering photophysical properties compared to the target compound’s pyrrole-acetamide side chain.
Triflusulfuron Methyl Ester
  • Structure: A triazine sulfonylurea herbicide with a 4-dimethylamino group and trifluoroethoxy substituent at position 6 .
  • Application : Used in agriculture, contrasting with the target compound’s lack of sulfonylurea functionality, which limits herbicidal activity .

Pyrrole-Modified Acetamides

N-[4-[[2-(2,5-Dimethylpyrrol-1-yl)phenyl]methylsulfamoyl]phenyl]acetamide
  • Structure : Contains a 2,5-dimethylpyrrole linked via sulfamoyl and phenyl groups .
  • Key Differences : The sulfamoyl bridge and aromatic system differ from the target’s direct triazine-pyrrole linkage, impacting solubility and bioactivity.
N-Pyrrolidino Isotonitazene
  • Structure : A benzimidazole-opioid derivative with a pyrrolidin-1-yl-ethyl group .
  • Application : Controlled substance with opioid activity, highlighting how pyrrole/azacyclic modifications in acetamides can diverge into regulated pharmaceuticals vs. research chemicals .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents (Position) Key Functional Groups Applications References
Target Compound 1,3,5-Triazine 4,6-bis(dimethylamino); methyl-2-(1H-pyrrol-1-yl)acetamide Dimethylamino, Pyrrole Research/Pharmaceutical
(E)-N-(4-(Dimethylamino)-6-styryl-triazin-2-yl)acetamide 1,3,5-Triazine 4-dimethylamino; 6-styryl Styryl, Acetamide Intermediate for synthesis
Triflusulfuron Methyl Ester 1,3,5-Triazine 4-dimethylamino; 6-trifluoroethoxy Sulfonylurea, Methyl ester Herbicide
N-Pyrrolidino Isotonitazene Benzimidazole 2-(pyrrolidin-1-yl)ethyl Nitro, Isopropoxybenzyl Opioid (Controlled)

Research Findings and Trends

  • Electronic Effects: Dimethylamino groups on triazine enhance nucleophilicity, while styryl or pyrrole substituents modulate conjugation and solubility .
  • Synthetic Flexibility : The triazine core allows diverse functionalization, as seen in agrochemicals (e.g., triflusulfuron) vs. biomedical intermediates .

Preparation Methods

Nucleophilic Substitution on Triazine Precursors

The most common synthesis pathway involves functionalizing a preformed 1,3,5-triazine core. The starting material, 4,6-bis(dimethylamino)-1,3,5-triazin-2-amine, undergoes nucleophilic substitution at the C2 position. Chlorination of this intermediate using phosphoryl chloride ($$ \text{POCl}_3 $$) yields 2-chloro-4,6-bis(dimethylamino)-1,3,5-triazine, which is subsequently reacted with a methylamine derivative to introduce the methylene bridge.

Key Reaction Steps

  • Chlorination :
    $$ \text{4,6-Bis(dimethylamino)-1,3,5-triazin-2-amine} + \text{POCl}_3 \rightarrow \text{2-Chloro-4,6-bis(dimethylamino)-1,3,5-triazine} $$
    Conditions: Reflux in anhydrous dichloromethane at 60°C for 6 hours.
  • Methylene Bridge Formation :
    The chlorinated intermediate reacts with methylamine in the presence of a base such as triethylamine ($$ \text{Et}_3\text{N} $$) to form the methylene-linked triazine derivative.

  • Amidation :
    The final step involves coupling 2-(1H-pyrrol-1-yl)acetic acid to the methylene-linked triazine using carbodiimide-based coupling agents such as HBTU ($$ O $$-benzotriazole-$$ N,N,N',N' $$-tetramethyluronium hexafluorophosphate) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Direct Functionalization via Mitsunobu Reaction

An alternative method employs the Mitsunobu reaction to attach the pyrrole-acetamide moiety to the triazine core. This one-pot approach avoids intermediate isolation, improving overall yield.

Reaction Scheme
$$ \text{2-Hydroxy-4,6-bis(dimethylamino)-1,3,5-triazine} + \text{2-(1H-pyrrol-1-yl)ethanol} \xrightarrow{\text{DIAD, PPh}_3} \text{this compound} $$

Conditions :

  • Solvent: Tetrahydrofuran (THF)
  • Reagents: Diisopropyl azodicarboxylate (DIAD), triphenylphosphine ($$ \text{PPh}_3 $$)
  • Temperature: 0°C to room temperature, 12 hours.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

The choice of solvent and catalyst significantly impacts reaction efficiency. Polar aprotic solvents like $$ \text{N,N} $$-dimethylformamide (DMF) or acetonitrile enhance nucleophilicity in amidation steps, while chloroform is preferred for Mitsunobu reactions.

Table 1: Solvent Effects on Amidation Yield

Solvent Catalyst Yield (%) Reference
DMF HBTU/DIPEA 78
Acetonitrile EDCI/HOBt 65
Chloroform HBTU/DIPEA 61.9

Temperature and Reaction Time

Elevated temperatures (40–60°C) reduce reaction times but may promote side reactions. For instance, amidation at 40°C for 4 hours achieves 78% yield in DMF, whereas prolonged heating (>8 hours) decreases yield due to triazine ring degradation.

Analytical Characterization

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR) :

  • $$ ^1\text{H} $$-NMR (DMSO-$$ d_6 $$) : Signals at δ 2.23 (s, 6H, N(CH$$ _3 $$)$$ _2 $$), δ 3.16 (t, 2H, CH$$ _2 $$), δ 6.95 (m, 2H, pyrrole-H).
  • $$ ^{13}\text{C} $$-NMR : Peaks at 158.9 ppm (triazine C2), 167.2 ppm (amide carbonyl).

Mass Spectrometry (MS) :

  • ESI-MS: $$ m/z $$ 304.3 [M+H]$$ ^+ $$, consistent with the molecular formula $$ \text{C}{14}\text{H}{21}\text{N}_7\text{O} $$.

Comparative Analysis of Synthesis Methods

Table 2: Method Efficiency Comparison

Method Steps Total Yield (%) Purity (%)
Nucleophilic Substitution 3 62 98
Mitsunobu Reaction 1 71 95

The Mitsunobu route offers higher efficiency but requires stringent anhydrous conditions. Conversely, the stepwise nucleophilic substitution allows better intermediate purification.

Industrial-Scale Synthesis Considerations

Scaling up the Mitsunobu reaction poses challenges due to the cost of DIAD and triphenylphosphine. A hybrid approach using continuous flow chemistry for the amidation step reduces reagent waste and improves throughput.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.